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molecular formula C8H18N2O B8368308 N-methyl-3-(2-methylpropylamino)propanamide

N-methyl-3-(2-methylpropylamino)propanamide

Cat. No. B8368308
M. Wt: 158.24 g/mol
InChI Key: DGTIBKXPATZXSG-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

N-methylacrylamide (ABCR; 1 g, 11.75 mmol) was dissolved in EtOH (5 mL). Isobutylamine (Aldrich; 2.33 mL, 23.5 mmol) was added and stirred at ambient temperature in a stoppered flask over the weekend. The reaction was then transferred to a microwave reactor vessel and heated in a microwave for 10 minutes at 140° C. Solvents were evaporated in vacuo to give the title compound as a colourless liquid. (1.78 g, 96%)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.33 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:6])[CH:4]=[CH2:5].[CH2:7]([NH2:11])[CH:8]([CH3:10])[CH3:9]>CCO>[CH3:1][NH:2][C:3](=[O:6])[CH2:4][CH2:5][NH:11][CH2:7][CH:8]([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CNC(C=C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2.33 mL
Type
reactant
Smiles
C(C(C)C)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature in a stoppered flask over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then transferred to a microwave reactor vessel
TEMPERATURE
Type
TEMPERATURE
Details
heated in a microwave for 10 minutes at 140° C
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CNC(CCNCC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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